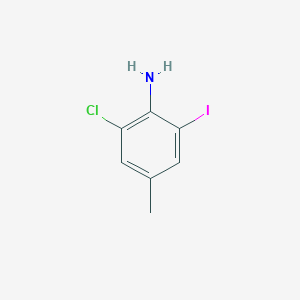

2-Chloro-6-iodo-4-methylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7ClIN |

|---|---|

Molecular Weight |

267.49 g/mol |

IUPAC Name |

2-chloro-6-iodo-4-methylaniline |

InChI |

InChI=1S/C7H7ClIN/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 |

InChI Key |

IDFVCSLRNGAXPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)I)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 6 Iodo 4 Methylaniline and Advanced Precursors

Classical and Established Synthetic Approaches to Regioselective Halogenation on Aniline (B41778) Skeletons

Traditional methods for the synthesis of halogenated anilines have long relied on fundamental organic reactions. These established routes, while sometimes lacking in atom economy or requiring harsh conditions, form the bedrock of synthetic strategies for this class of compounds.

Electrophilic Aromatic Substitution Strategies with Controlled Regioselectivity

Electrophilic aromatic substitution (SEAr) is a foundational method for introducing halogen atoms to an aromatic ring. The amino group of aniline is a powerful activating group, directing incoming electrophiles to the ortho and para positions. google.comnih.gov This high reactivity can, however, lead to polyhalogenation. For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. google.com

To achieve regioselective monohalogenation, the reactivity of the amino group is often attenuated by conversion to an amide. For example, p-toluidine (B81030) can be acetylated to form N-acetyl-p-toluidine. The acetyl group moderates the activating effect and its steric bulk favors substitution at the less hindered ortho position. Subsequent bromination followed by hydrolysis of the acetyl group can yield 2-bromo-4-methylaniline. A similar strategy could be envisioned for the synthesis of 2-chloro-4-methylaniline (B104755) or 2-iodo-4-methylaniline (B1303665).

The direct iodination of anilines can be achieved using various reagents. Iodine monochloride (ICl) is an effective electrophilic iodinating agent. uva.nl Alternatively, a combination of iodine and an oxidizing agent, such as sodium nitrite (B80452) in acidic media, can generate electrophilic iodine species in situ. uva.nl Careful control of reaction conditions is crucial to prevent over-iodination. For example, the direct iodination of aniline with reagents like potassium iodide and potassium chlorate (B79027) in the presence of hydrochloric acid predominantly yields 4-iodoaniline. youtube.com

A plausible route to 2-chloro-6-iodo-4-methylaniline could involve a sequential halogenation strategy starting from p-toluidine. This would likely involve protection of the amino group, followed by controlled, stepwise introduction of the chloro and iodo substituents. The order of introduction would be critical to manage the directing effects of the existing substituents.

Table 1: Reagents for Electrophilic Halogenation of Anilines

| Halogenating Agent | Target Halogen | Typical Conditions | Remarks |

|---|---|---|---|

| Bromine Water (Br₂) | Bromine | Aqueous solution, room temperature | Leads to polybromination in activated anilines. google.com |

| N-Bromosuccinimide (NBS) | Bromine | Chloroform, room temperature | Can provide controlled monobromination. chemicalbook.com |

| Iodine Monochloride (ICl) | Iodine | Varies | Effective for electrophilic iodination. uva.nl |

| Iodine (I₂) / Oxidizing Agent | Iodine | Acidic media | In situ generation of electrophilic iodine. uva.nl |

| N-Chlorosuccinimide (NCS) | Chlorine | Acetic acid | Used for chlorination of aromatic compounds. liv.ac.uk |

Diazotization-Based Halogenation and Subsequent Reduction Pathways for Aromatic Amines

Diazotization of primary aromatic amines provides a versatile intermediate, the diazonium salt, which can be converted to a variety of functional groups, including halogens, through Sandmeyer-type reactions. researchgate.netorgsyn.org This method is particularly useful for introducing halogens at positions that are not readily accessible through direct electrophilic substitution.

A synthetic sequence for preparing 2-chloro-6-methylaniline (B140736), a precursor to the target molecule, utilizes a diazotization reaction. nih.gov The process starts with 3-chloro-5-methyl-4-nitroaniline, which undergoes diazotization to replace the amino group with a diazonium group. Subsequent reduction with hypophosphorous acid removes the diazonium group, yielding an intermediate that is then reduced with iron powder to convert the nitro group to an amine, affording 2-chloro-6-methylaniline. nih.gov This demonstrates the power of diazotization to remove an amino group after it has served its purpose in directing other substitutions.

A similar strategy could be envisioned for the synthesis of this compound. For instance, one could start with a suitably substituted aniline, introduce a nitro group, perform halogenations, and then use a diazotization-reduction sequence to remove a directing amino group, followed by reduction of the nitro group.

Directed Ortho-Metalation (DoM) Approaches for Controlled Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. researchgate.netnih.gov This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then react with an electrophile to introduce a substituent at the desired ortho position. researchgate.net

The amino group itself is not an effective DMG. However, it can be converted into a variety of powerful DMGs, such as amides, carbamates, and sulfonamides. nih.gov For the synthesis of this compound, one could start with 4-methylaniline and protect the amino group as a suitable DMG, for instance, a pivaloyl or a carbamate (B1207046) group.

The protected aniline would then be subjected to sequential ortho-lithiation and reaction with electrophilic halogen sources. The choice of the first halogen to be introduced and the reaction conditions would be crucial for the success of the second halogenation at the other ortho position. For example, after the first ortho-halogenation, the electronic and steric environment of the remaining ortho-proton would be altered, influencing the feasibility and regioselectivity of the second metalation step.

Table 2: Common Directing Metalation Groups (DMGs) for Anilines

| Directing Group | Abbreviation | Strength |

|---|---|---|

| Amide (-CONR₂) | - | Strong |

| Carbamate (-OCONR₂) | - | Strong |

| Sulfonamide (-SO₂NR₂) | - | Strong |

| Methoxy (-OMe) | - | Moderate |

Modern and Green Chemical Synthesis Techniques

In recent years, there has been a significant drive towards the development of more sustainable and efficient synthetic methods. These modern techniques often offer milder reaction conditions, higher selectivity, and a broader substrate scope compared to classical methods.

Transition Metal-Catalyzed Coupling Reactions for Halogen Introduction or Derivatization of Precursors

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. While often used to couple aryl halides with other fragments, these catalytic systems can also be employed for the direct C-H functionalization of arenes, including halogenation. uva.es

Palladium-catalyzed reactions, in particular, have been developed for the meta-C–H chlorination of anilines using a norbornene mediator and a specific pyridone-based ligand. nih.gov This approach allows for the introduction of a chlorine atom at a position that is typically difficult to access through traditional electrophilic substitution. While this specific example targets the meta position, the principle of using a transition metal catalyst and a directing group to achieve regioselective C-H halogenation is a powerful modern strategy.

For the synthesis of this compound, a transition metal-catalyzed approach could involve the C-H activation of a 4-methylaniline derivative. By choosing an appropriate catalyst and directing group, it might be possible to selectively introduce the chloro and iodo groups at the ortho positions.

Photoredox Catalysis and Electrocatalysis in Aryl Halide Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. beilstein-journals.orgprinceton.edu This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate reactive intermediates, such as aryl radicals from aryl halides. These radicals can then participate in various bond-forming reactions.

While often employed in the derivatization of existing aryl halides, photoredox catalysis can also be used for the synthesis of aryl halides. For example, photoredox-catalyzed methods have been developed for the bromination of phenols and alkenes. beilstein-journals.org The application of photoredox catalysis to the direct, regioselective dihalogenation of anilines is an active area of research.

Electrocatalysis offers another green and efficient approach to organic synthesis. Electrochemical methods can be used to generate reactive species and drive reactions without the need for stoichiometric chemical oxidants or reductants. Electrocatalytic methods have been developed for the coupling of aryl halides. The application of electrocatalysis to the direct C-H halogenation of anilines could provide a sustainable route to compounds like this compound.

Table 3: Comparison of Synthetic Methodologies

| Methodology | Advantages | Disadvantages |

|---|---|---|

| Classical Methods | ||

| Electrophilic Aromatic Substitution | Well-established, readily available reagents. | Often lacks regioselectivity, can lead to polyhalogenation, may require harsh conditions. |

| Diazotization-Based Halogenation | Versatile for introducing various functional groups, can access otherwise difficult substitution patterns. | Can involve hazardous reagents (e.g., diazonium salts), may require multiple steps. |

| Directed Ortho-Metalation | Excellent regioselectivity for ortho substitution. | Requires stoichiometric strong bases (e.g., organolithiums), cryogenic temperatures, and protection/deprotection steps. |

| Modern Methods | ||

| Transition Metal-Catalyzed C-H Halogenation | High regioselectivity, milder reaction conditions, broader substrate scope. | Can require expensive and/or air-sensitive catalysts and ligands, may require directing groups. |

| Photoredox/Electrocatalysis | Mild reaction conditions (e.g., visible light, room temperature), environmentally friendly. | Field is still developing for complex halogenations, may require specialized equipment. |

Development of Environmentally Benign Reaction Media and Conditions (e.g., Aqueous Solvents, Solvent-Free Syntheses)

The development of environmentally friendly synthetic methods is a cornerstone of modern chemistry. For the synthesis of substituted anilines like this compound, significant progress has been made in utilizing greener reaction media to minimize waste and environmental impact.

Aqueous and Ionic Liquid-Based Syntheses: The use of water as a solvent is highly desirable due to its low cost, non-toxicity, and non-flammability. For the halogenation of anilines, aqueous systems have been explored. For instance, the direct chlorination of unprotected anilines can be achieved using copper(II) chloride in aqueous hydrochloric acid, though this may require supplementary oxygen and elevated temperatures to achieve good yields. beilstein-journals.org A significant improvement involves the use of ionic liquids as solvents for the chlorination and bromination of unprotected anilines with copper halides. beilstein-journals.org This approach offers high yields and regioselectivity under mild conditions without the need for additional hazardous reagents like gaseous HCl or supplementary oxygen. beilstein-journals.org The superior dissolution of both the aniline substrate and the copper catalyst in the ionic liquid facilitates a more efficient reaction compared to biphasic aqueous systems. beilstein-journals.org

Solvent-Free Syntheses: Solvent-free, or solid-state, reactions represent another major advancement in green chemistry. Mechanosynthesis, which uses mechanical force (e.g., ball-milling) to initiate reactions, has been successfully applied to the synthesis of polysubstituted 1,2-dihydroquinolines from anilines. acs.orgnih.govacs.org These solvent-free methods often result in higher yields, shorter reaction times, and a significant reduction in waste and costs associated with solvent use. acs.orgrsc.org A notable example is the one-pot reaction of anilines with acetylenedicarboxylate (B1228247) diesters under solvent-free ball-milling conditions, which proceeds efficiently. acs.orgnih.govacs.org While not a direct synthesis of the target molecule, these principles are applicable to the synthesis of its precursors.

Table 1: Comparison of Environmentally Benign Synthesis Conditions for Substituted Anilines

| Method | Solvent/Conditions | Catalyst/Reagents | Key Advantages | Reference |

|---|---|---|---|---|

| Aqueous Halogenation | Aqueous HCl | CuCl₂ | Use of water as a solvent. | beilstein-journals.org |

| Ionic Liquid Halogenation | Ionic Liquid | CuCl₂ or CuBr₂ | High yield and regioselectivity, mild conditions, no need for supplementary O₂ or HCl gas. | beilstein-journals.org |

| Solvent-Free Mechanosynthesis | Ball-milling | I₂/BF₃/TFA | Reduced waste and cost, simple operational procedures, shorter reaction times. | acs.orgnih.gov |

| Solvent-Free Condensation | Grinding | H₂SO₄ (catalytic) | Operational simplicity, non-chromatographic purification, high yields. | rsc.org |

Synthesis of Strategically Functionalized Intermediates for this compound Production

The synthesis of a polysubstituted aniline such as this compound relies heavily on the strategic preparation of functionalized intermediates. The introduction of substituents at specific positions of the aromatic ring is a critical challenge that requires careful selection of synthetic routes.

The synthesis of the target molecule necessitates methods for introducing chloro and iodo groups ortho to the amino group.

Ortho-Chlorination: The direct ortho-chlorination of anilines can be challenging due to the high activation of the ring by the amino group, which often leads to polysubstitution. reddit.com One approach involves the catalytic reduction of o-chloronitrobenzene. google.comprepchem.com For instance, o-chloronitrobenzene can be hydrogenated in an alcoholic solvent using a Raney nickel catalyst to produce o-chloroaniline. google.com Another method for selective ortho-chlorination of N,N-dialkylanilines involves the treatment of the corresponding N-oxides with thionyl chloride at low temperatures. nih.govnih.govacs.org This reaction proceeds with high regioselectivity for the ortho position. nih.govnih.govacs.org

Ortho-Iodination: The preparation of o-iodoanilines can be achieved through several routes. One method involves the rearrangement of p-iodoaniline to o-iodoaniline in the presence of an acid catalyst at elevated temperatures. google.com Direct iodination of aniline can also yield o-iodoaniline, though it often produces a mixture of isomers that are difficult to separate. google.com A more controlled approach is the decarboxylative iodination of anthranilic acids (2-aminobenzoic acids) using iodine in the presence of an oxygen atmosphere, which can provide 2-iodoanilines in good yields. rsc.org

Synthesis of Nitroarene Precursors: An alternative strategy involves the nitration of a pre-functionalized benzene (B151609) ring, followed by reduction of the nitro group to an amine. youtube.com For example, p-nitroaniline can be chlorinated in a dilute hydrochloric acid medium to produce o-chloro-p-nitroaniline. google.com The nitro group can then be reduced to an amine using various methods, such as catalytic hydrogenation or reduction with metals like iron or tin(II) chloride. youtube.com

While this compound itself is achiral, stereochemical control can be crucial in the synthesis of its precursors, particularly if they possess stereogenic centers that are later removed or if stereoselective methods are employed to control the regioselectivity of halogenation.

Regioselectivity in Halogenation: In the context of aromatic compounds, "stereochemical control" often refers to regioselectivity—the ability to introduce a substituent at a specific position on the ring. The high reactivity of the aniline ring makes controlling the position of electrophilic substitution challenging. reddit.com Protecting the amino group, for example by acetylation, can moderate its activating effect and improve regioselectivity. However, this adds extra steps to the synthesis. beilstein-journals.org

Novel methods have been developed to achieve high regioselectivity without protection. For example, the treatment of N,N-dialkylaniline N-oxides with thionyl halides allows for selective ortho-chlorination or para-bromination depending on the reagent used. nih.govnih.govacs.org The use of specific catalysts, such as an aniline catalyst for electrophilic halogenation, can also achieve high para-selectivity for aromatic compounds with electron-donating groups. researchgate.net Palladium-catalyzed C-H activation has also emerged as a powerful tool for the direct and selective ortho-arylation of unprotected anilines. nih.govrsc.org

Stereoselectivity in Precursor Synthesis: If the synthesis of this compound were to proceed through a chiral intermediate, methods for stereoselective synthesis would be paramount. For instance, in natural product synthesis, stereocontrolled halogenation is often achieved through substrate control, reagent control, or catalyst control. nih.gov Stereospecific reactions like SN2 displacements and stereoselective reactions like alkene halogenation are common strategies. nih.gov While not directly applied to the synthesis of the target molecule in the provided literature, these principles are fundamental to modern organic synthesis and could be adapted for the creation of complex aniline derivatives.

Advanced Purification and Isolation Techniques for High-Purity this compound

Obtaining high-purity this compound is essential for its use in further applications. A variety of advanced purification and isolation techniques can be employed to remove impurities such as starting materials, by-products, and isomers.

Recrystallization: Recrystallization is a fundamental technique for purifying solid organic compounds. scribd.com The process relies on the difference in solubility between the desired compound and impurities in a suitable solvent at different temperatures. byjus.com For halogenated aromatic compounds, recrystallization can be performed under pressure to purify them from contaminants like residual halogens and hydrogen halides. google.com The choice of solvent is critical, and for anilines, various organic solvents can be used. scribd.com

Chromatography: Chromatography is a powerful and widely used method for the separation and purification of organic compounds. byjus.com

Column Chromatography: This technique is effective for separating components of a mixture based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel). researchgate.net For anilines, which can sometimes interact strongly with the acidic silica gel, a small amount of a base like triethylamine (B128534) can be added to the eluent to improve separation. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and is suitable for both analytical and preparative separations. nih.govrsc.org Ion-pair reversed-phase HPLC has been successfully used to separate aniline and its derivatives. rsc.org This method can be scaled up for the isolation of impurities in preparative separation. sielc.com

Distillation: For liquid anilines or those with relatively low melting points, distillation can be an effective purification method. Steam distillation is a classic method for purifying aniline, as it allows for distillation at a lower temperature, preventing degradation of the compound. echemi.com

Other Techniques:

Alkali Treatment: Aniline solutions containing phenolic impurities can be purified by washing with a dilute aqueous alkali solution to remove the acidic phenols. google.com

Adsorption: Materials like zeolites can be used to adsorb aniline and its derivatives from aqueous solutions, offering a method for purification. researchgate.net

Chemical Reactivity and Derivatization Strategies of 2 Chloro 6 Iodo 4 Methylaniline

Transformations Involving the Aromatic Amino Group

The amino group (NH₂) on the aromatic ring is a key functional group that readily participates in a variety of reactions, allowing for the introduction of diverse substituents and the construction of new molecular frameworks.

Acylation, Alkylation, and Sulfonamidation Reactions

The nucleophilic nature of the amino group in 2-chloro-6-iodo-4-methylaniline allows for straightforward acylation, alkylation, and sulfonamidation reactions. These transformations are fundamental in organic synthesis for the introduction of various functional groups and for building more complex molecular architectures.

Acylation: The reaction with acylating agents, such as acid chlorides or anhydrides, introduces an acyl group to the nitrogen atom. For instance, reaction with oxalyl chloride can yield the corresponding amide. amazonaws.com

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. amazonaws.com This process introduces alkyl substituents to the nitrogen, modifying the steric and electronic properties of the molecule.

Sulfonamidation: The amino group can react with sulfonyl chlorides to form sulfonamides. This functional group is a key component in many pharmaceutical compounds.

Condensation Reactions for Schiff Base Formation

The amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases. jetir.orgijacskros.com These imine-containing compounds are valuable intermediates in organic synthesis and are known to exhibit a range of biological activities. jetir.org The formation of Schiff bases involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. jetir.orgijacskros.com The reaction is often catalyzed by an acid or base and may be carried out by refluxing the reactants in a suitable solvent like ethanol (B145695). ijacskros.comnanobioletters.com

For example, the condensation of an aromatic amine with a substituted benzaldehyde (B42025) in the presence of a few drops of glacial acetic acid in ethanol yields the corresponding Schiff base. ijacskros.com Microwave-assisted synthesis has also been employed as an efficient and environmentally friendly method for preparing Schiff bases. ijacskros.com

Subsequent Functionalizations via Diazonium Salts (e.g., Arylation, Hydrolysis)

The primary aromatic amino group of this compound can be converted into a diazonium salt, which is a highly versatile intermediate for introducing a wide range of functional groups. byjus.com The process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. lumenlearning.commasterorganicchemistry.com The resulting diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), facilitating its replacement by various nucleophiles. byjus.com

Common transformations of diazonium salts include:

Sandmeyer Reaction: This reaction uses copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with a chloro, bromo, or cyano group, respectively. masterorganicchemistry.comnih.gov

Replacement by Iodide: Treating the diazonium salt with potassium iodide allows for the introduction of an iodine atom. byjus.comlumenlearning.com

Hydrolysis: Heating the diazonium salt solution leads to its hydrolysis, replacing the diazonium group with a hydroxyl group to form a phenol. byjus.comlkouniv.ac.in

Arylation: The diazonium group can be replaced by an aryl group through various coupling reactions. lkouniv.ac.in

Reactivity at the Halogen Positions (Chlorine and Iodine)

The presence of both chlorine and iodine atoms on the aromatic ring of this compound offers opportunities for selective functionalization through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Cl bonds in this compound allows for selective transformations. The C-I bond is generally more reactive than the C-Cl bond in these reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron compound, such as a boronic acid or ester, to form a new C-C bond. nih.govlibretexts.org The reaction is typically catalyzed by a palladium complex and requires a base. nih.govlibretexts.org The higher reactivity of the C-I bond allows for selective coupling at the iodine position. studfile.net

Sonogashira Coupling: This reaction forms a C-C bond between the aryl halide and a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the reaction can be performed selectively at the more reactive C-I bond. libretexts.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl halide with an amine. organic-chemistry.orgacs.org It is catalyzed by a palladium complex with a suitable ligand. This method provides a direct route to synthesize more complex aniline (B41778) derivatives.

Nucleophilic Aromatic Substitution (SNAr) Pathways with Diverse Nucleophiles

While aryl halides are generally unreactive towards nucleophilic substitution, the presence of electron-withdrawing groups on the aromatic ring can activate them towards nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate called a Meisenheimer complex. libretexts.orglibretexts.org

In the case of this compound, the reactivity of the halogen atoms towards SNAr would be influenced by the electronic effects of the other substituents. The presence of strongly electron-withdrawing groups at the ortho or para positions to the halogen significantly enhances the rate of substitution. libretexts.orglibretexts.org A variety of nucleophiles, including alkoxides, thiolates, and amines, can be used to displace the halide. nih.gov Generally, the C-Cl bond is more susceptible to nucleophilic attack than the C-I bond in SNAr reactions, a trend opposite to that observed in palladium-catalyzed couplings.

Halogen-Metal Exchange and Subsequent Electrophilic Quenching Reactions

The differential reactivity of the carbon-halogen bonds in this compound allows for selective functionalization through halogen-metal exchange. This reaction is a cornerstone in organometallic chemistry for creating new carbon-carbon and carbon-heteroatom bonds. The C-I bond is significantly more susceptible to exchange than the C-Cl bond due to its lower bond dissociation energy.

Typically, an organolithium reagent, such as n-butyllithium or t-butyllithium, is used to perform the exchange at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). The reaction proceeds rapidly, with the lithium atom selectively replacing the iodine atom to form a potent aryllithium intermediate. This intermediate, 2-chloro-6-lithio-4-methylaniline, is a powerful nucleophile that can be "quenched" or trapped by a wide variety of electrophiles. libretexts.orgnih.gov This two-step sequence enables the introduction of diverse functional groups at the C-2 position, leaving the chloro and methyl groups intact.

The general mechanism can be summarized as follows:

Halogen-Metal Exchange: The organolithium reagent (R-Li) attacks the iodine atom of this compound, leading to the formation of the aryllithium species and an alkyl iodide (R-I).

Electrophilic Quenching: An electrophile (E+) is added to the reaction mixture and is attacked by the nucleophilic carbon of the aryllithium intermediate, forming a new C-E bond.

A variety of electrophiles can be employed in this trapping step, leading to a diverse array of substituted aniline derivatives.

Table 1: Examples of Electrophilic Quenching Reactions

| Electrophile | Reagent Example | Product Type |

| Carbon dioxide | CO₂ | Carboxylic acid |

| Aldehydes/Ketones | Acetone, Benzaldehyde | Secondary/Tertiary alcohol |

| Alkyl halides | Methyl iodide | Alkylated aniline |

| Silyl halides | Trimethylsilyl chloride | Silylated aniline |

| Disulfides | Dimethyl disulfide | Thioether |

This strategy provides a regioselective method for elaborating the structure of this compound, making it a valuable building block in multi-step syntheses. nih.gov

Selective Derivatization of Iodine over Chlorine

The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds is extensively exploited in transition metal-catalyzed cross-coupling reactions. The C-I bond readily undergoes oxidative addition to low-valent transition metal catalysts, such as palladium(0), at a much faster rate than the more robust C-Cl bond. nih.gov This chemoselectivity allows for the precise and selective functionalization at the C-2 position of this compound.

The general order of reactivity for aryl halides in these catalytic cycles is: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl. nih.govwikipedia.orglibretexts.org This hierarchy enables the participation of the iodo-substituent in coupling reactions under conditions mild enough to leave the chloro-substituent untouched, preserving it for potential subsequent transformations.

Table 2: Selective Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid or ester | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | Biaryl or vinyl-substituted aniline |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, base (e.g., Et₃N) | 2-Alkynyl-substituted aniline |

| Heck Coupling | Alkene | Pd(OAc)₂, phosphine (B1218219) ligand, base | 2-Alkenyl-substituted aniline |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, phosphine ligand, base | 2-Amino-substituted biaryl |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Aryl/vinyl-substituted aniline |

For instance, in a Sonogashira coupling , this compound can be reacted with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgchemicalforums.com The reaction selectively forms a C(sp²)-C(sp) bond at the position of the iodine atom, yielding a 2-alkynyl-6-chloro-4-methylaniline derivative. libretexts.org Similarly, Suzuki-Miyaura coupling with a boronic acid allows for the formation of a new C-C bond, producing a 2-aryl-6-chloro-4-methylaniline, a scaffold present in many complex molecules. ochemacademy.comresearchgate.net This selective derivatization is a powerful tool for building molecular complexity from a readily available starting material.

Functionalization of the Methyl Group

Benzylic Oxidation and Halogenation Reactions

The methyl group of this compound is susceptible to reactions characteristic of benzylic positions. The C-H bonds of the methyl group are weaker than typical alkyl C-H bonds because the radical or ionic intermediates formed upon their cleavage are stabilized by resonance with the adjacent aromatic ring.

Benzylic Halogenation: Benzylic bromination can be selectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or light (hν). libretexts.orgchemistrysteps.comyoutube.com This reaction proceeds via a free-radical chain mechanism. libretexts.orgchemguide.co.uk The bromine radical preferentially abstracts a benzylic hydrogen to form a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with Br₂ (present in low concentration) to yield the benzylic bromide. The use of NBS is advantageous as it maintains a low concentration of bromine, minimizing competitive electrophilic aromatic substitution on the electron-rich aniline ring. chemistrysteps.com

Benzylic Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). chemistrysteps.com This transformation typically requires vigorous conditions, such as heating in a basic aqueous solution of KMnO₄, followed by an acidic workup. The reaction proceeds regardless of the alkyl chain length, converting it to a carboxyl group, provided there is at least one benzylic hydrogen. The resulting 2-chloro-6-iodo-4-aminobenzoic acid is a valuable intermediate for the synthesis of dyes, polymers, and pharmaceuticals.

Table 3: Representative Reactions of the Methyl Group

| Reaction Type | Reagents | Product Functional Group |

| Benzylic Bromination | NBS, radical initiator (e.g., BPO) | -CH₂Br |

| Benzylic Oxidation | 1. KMnO₄, NaOH, heat; 2. H₃O⁺ | -COOH |

Radical-Mediated Transformations

The benzylic position of the methyl group is a prime site for radical-mediated transformations due to the resonance stabilization of the resulting benzyl radical intermediate. libretexts.orglibretexts.org

A key example is the free-radical halogenation with N-bromosuccinimide (NBS) as discussed previously, which is initiated by light or a radical initiator. chemguide.co.ukyoutube.com The process involves a chain reaction mechanism:

Initiation: Homolytic cleavage of the initiator or the N-Br bond of NBS to generate a small number of radicals.

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzyl radical and HBr. This radical then reacts with a bromine source (Br₂ generated from NBS and HBr) to form the product, (2-chloro-6-iodo-4-aminophenyl)methyl bromide, and a new bromine radical to continue the chain.

Termination: Combination of any two radicals to end the chain.

Beyond halogenation, the benzyl radical generated from this compound can, in principle, participate in other radical-mediated processes. For instance, hydrogen atom transfer (HAT) mediated by a photoredox catalyst could generate the benzyl radical, which could then be trapped by various radical acceptors. escholarship.org Theoretical studies on the reaction of methyl radicals with aniline suggest that hydrogen abstraction from the amine and addition to the ring are possible pathways, though abstraction from the benzylic position of a methyl-substituted aniline is also a relevant process. nih.gov While alkyl radicals are generally considered to be destabilized by methyl substitution, the resulting benzylic radical's stability makes this position reactive. nih.govresearchgate.net These advanced radical strategies open avenues for C-C and C-heteroatom bond formations directly from the C-H bonds of the methyl group. nih.gov

Annulation and Cyclization Reactions Utilizing this compound as a Key Synthon

Synthesis of Complex Nitrogen-Containing Heterocycles (e.g., Quinolines, Pyrazines, Indoles)

This compound is a valuable synthon for constructing a variety of nitrogen-containing heterocyclic systems, which are core structures in many pharmaceuticals and functional materials. numberanalytics.comiipseries.org Its ortho-haloamine arrangement is ideal for annulation reactions that build fused ring systems.

Indole (B1671886) Synthesis: Indoles are among the most prevalent heterocycles in medicinal chemistry. The ortho-iodoaniline moiety is a classic precursor for indole synthesis. Several palladium-catalyzed methods are particularly effective. For example, a tandem Sonogashira coupling followed by cyclization with a terminal alkyne can produce 2-substituted indoles. mdpi.com The C-I bond undergoes oxidative addition to the palladium catalyst, couples with the alkyne, and the resulting intermediate cyclizes to form the indole ring, often under mild conditions. mdpi.comrsc.org Radical cyclizations are also possible; reactions of 2-iodoanilines with ketone enolates, initiated by light (Sʀɴ1 mechanism), can afford 2,3-disubstituted indoles. acs.org Samarium(II) iodide has also been used to mediate the cyclization of N-allenyl-2-iodoanilines to form indoles under very mild conditions. rsc.org

Quinoline Synthesis: Quinolines are another important class of heterocycles. numberanalytics.com The Friedländer annulation is a classical method, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. du.edu.egmdpi.com While this compound itself is not a ketone, it can be converted into one via halogen-metal exchange and quenching with an acylating agent. More directly, palladium-catalyzed annulation between a 2-iodoaniline (B362364) and a ketone has been reported to yield substituted quinolines. researchgate.net Furthermore, coupling 2-iodoaniline with an alkyne followed by an acid-catalyzed or photochemical cyclization can lead to highly functionalized quinolines. nih.gov

Pyrazine (Quinoxaline) Synthesis: Pyrazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 4. slideshare.netwikipedia.org The synthesis of their benzo-fused analogues, quinoxalines, typically involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. acs.org While this compound is not a diamine, it can serve as a precursor. For example, the amino group could be protected, followed by a Buchwald-Hartwig amination at the iodine position to install a second amino group, generating a 1,2-diamine. This diamine could then be condensed with a diketone like benzil (B1666583) to form a highly substituted quinoxaline (B1680401) derivative. Alternatively, modern dehydrogenative coupling methods can form pyrazines from 2-amino alcohols, highlighting the diverse strategies available for heterocycle synthesis starting from aniline-type precursors. acs.orgyoutube.com

Table 4: Heterocyclic Systems Derived from 2-Haloaniline Precursors

| Heterocycle | General Strategy | Key Intermediate from 2-Iodoaniline |

| Indole | Pd-catalyzed Sonogashira coupling/cyclization | 2-Alkynyl-6-chloro-4-methylaniline |

| Indole | Sʀɴ1 reaction with ketone enolates | Aryl radical at C2 position |

| Quinoline | Friedländer-type annulation | 2-Amino-3-iodo-5-methyl-benzaldehyde/ketone |

| Quinoxaline | Condensation of diamine with diketone | 3-Chloro-5-methyl-benzene-1,2-diamine |

Construction of Polycyclic Aromatic and Heteroaromatic Systems

The unique substitution pattern of this compound provides a powerful platform for the synthesis of various fused ring systems through palladium-catalyzed reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the cornerstone of these synthetic strategies, with the C-I bond being significantly more susceptible to oxidative addition to palladium(0) catalysts. This allows for selective initial coupling at the 2-position, followed by a subsequent cyclization involving the less reactive chloro-substituent or a C-H activation pathway.

Carbazole (B46965) Synthesis:

A notable application of this compound is in the synthesis of substituted carbazoles. Carbazoles are a vital class of nitrogen-containing heterocycles with significant photophysical and electronic properties, leading to their use in organic light-emitting diodes (OLEDs), solar cells, and as pharmaceuticals.

In a one-pot, two-step procedure, 2-iodo-4-methylaniline (B1303665) (a closely related analogue, demonstrating the principle) reacts with silylaryl triflates in the presence of cesium fluoride (B91410) (CsF) to afford the N-arylated intermediate. This intermediate is then subjected to an in-situ palladium-catalyzed intramolecular C-H arylation to yield the corresponding carbazole. rsc.org The use of this compound in such a sequence would first involve a selective reaction at the iodine-bearing position.

For instance, the reaction of 2-iodo-4-methylaniline with a silylaryl triflate, followed by palladium-catalyzed cyclization, yields the desired carbazole product with high regioselectivity. The palladium catalyst preferentially activates the C-H bond at the less sterically hindered position, away from the methyl group. rsc.org When 2-iodo-4-methylaniline was reacted with a specific silylaryl triflate, the corresponding 1,2,6-trimethylcarbazole was obtained in a 68% yield, with only a minor amount of the isomeric product being formed. rsc.org

Interactive Data Table: Synthesis of Carbazoles

| Starting Iodoaniline | Silylaryl Triflates | Catalyst System | Product | Yield (%) | Ref |

| 2-Iodo-4-methylaniline | Silylaryl triflate 1c | Pd(OAc)₂, PCy₃ | 1,2,6-Trimethylcarbazole | 68 | rsc.org |

Phenazine (B1670421) Synthesis:

Phenazines are another class of important nitrogen-containing polycyclic heteroaromatic compounds with applications ranging from dyes and pigments to biologically active molecules. The synthesis of phenazine derivatives can be achieved from ortho-halogenated anilines. A patent has described the preparation of 2,7-dimethylphenazine (B15491785) from 2-iodo-4-methylaniline in an 82% yield. nih.gov This transformation likely proceeds through a palladium-catalyzed homocoupling or a related process to form the dihydrophenazine intermediate, which is subsequently oxidized to the aromatic phenazine.

Interactive Data Table: Synthesis of Phenazines

Mechanistic Investigations into the Reactivity and Selectivity of this compound Transformations

Detailed mechanistic studies specifically focused on the transformations of this compound are limited in the currently available scientific literature. However, the reactivity and selectivity observed in the synthesis of polycyclic systems from this substrate can be understood by considering well-established principles of palladium-catalyzed cross-coupling and C-H activation reactions.

The key to the selective functionalization of this compound lies in the differential reactivity of the C-I and C-Cl bonds towards palladium catalysts. The C-I bond is weaker and more polarized than the C-Cl bond, making it significantly more reactive in the oxidative addition step, which is typically the first and often rate-determining step in many palladium-catalyzed cross-coupling cycles. This allows for a selective initial transformation at the iodine-substituted position.

The subsequent cyclization to form polycyclic systems like carbazoles involves an intramolecular C-H activation or a coupling with the chloro substituent. In the case of carbazole synthesis from the N-arylated intermediate derived from 2-iodo-4-methylaniline, the regioselectivity of the C-H activation is a critical factor. Research has indicated that steric effects play a dominant role in determining the site of cyclization. rsc.org The palladium catalyst will preferentially activate a C-H bond that is less sterically encumbered. In the context of the N-arylated derivative of this compound, after the initial reaction at the iodine position, the subsequent intramolecular C-H arylation would be directed away from the bulky chloro and methyl substituents, thus controlling the regiochemical outcome of the final polycyclic product.

The general catalytic cycle for such a palladium-catalyzed intramolecular C-H arylation is believed to proceed through the following key steps:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl halide (in the initial step, the C-I bond).

N-Arylation: The resulting palladium(II) complex reacts with the aniline to form the N-arylated intermediate.

Intramolecular C-H Activation: A concerted metalation-deprotonation (CMD) pathway is often invoked for the C-H bond cleavage, where the palladium center coordinates to the C-H bond and a base (which can be an external base or the solvent) assists in the removal of the proton. The steric environment around the C-H bond significantly influences the feasibility of this step.

Reductive Elimination: The newly formed aryl-palladium bond and the palladium-carbon bond from the C-H activation undergo reductive elimination to form the new C-C bond of the carbazole ring and regenerate the palladium(0) catalyst.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Chloro 6 Iodo 4 Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic compounds in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are the cornerstones of structural assignment for 2-Chloro-6-iodo-4-methylaniline.

¹H NMR Spectroscopy: A ¹H NMR spectrum would provide critical information about the number and type of hydrogen atoms. For this compound, distinct signals would be expected for the protons of the methyl group (-CH₃), the amine group (-NH₂), and the two protons on the aromatic ring. The chemical shift (δ) of each signal indicates its electronic environment, while the integration of the signal reveals the relative number of protons it represents. Spin-spin coupling patterns (splitting) between adjacent protons would help to establish the substitution pattern on the aromatic ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct signals would be anticipated: one for the methyl carbon, and six for the carbons of the substituted benzene (B151609) ring. The chemical shifts of the carbon atoms are highly sensitive to the attached functional groups (amino, chloro, iodo), providing definitive evidence for the molecular structure.

Interactive Data Table: Expected ¹H and ¹³C NMR Data

| Technique | Expected Signals | Anticipated Chemical Shift Range (ppm) | Notes |

| ¹H NMR | Aromatic (2H), Amine (2H), Methyl (3H) | Aromatic: 6.5-8.0; Amine: 3.0-5.0; Methyl: 2.0-2.5 | Specific experimental data for this compound is not available in the surveyed public literature. Values are estimates based on similar structures. |

| ¹³C NMR | Aromatic (6C), Methyl (1C) | Aromatic: 100-150; Methyl: 15-25 | Specific experimental data for this compound is not available in the surveyed public literature. Values are estimates based on similar structures. |

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It would definitively link the two aromatic protons, confirming their relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of each aromatic proton to its corresponding aromatic carbon and the methyl protons to the methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close in space, regardless of their bonding connectivity. It would be particularly useful for confirming the spatial proximity of the amine protons and the methyl protons to their neighbors on the ring.

Solid-State NMR (ssNMR) is a powerful technique for studying materials in their solid form, providing insights into polymorphism (the existence of different crystal forms), molecular packing, and local dynamics. google.com Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR capitalizes on these interactions to yield detailed structural information. google.com For this compound, ssNMR could be used to characterize its crystalline structure, identify different polymorphic forms if they exist, and understand the intermolecular interactions present in the solid state.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, which includes FT-IR and Raman techniques, probes the vibrational motions of molecules. These methods are particularly effective for identifying the functional groups present in a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique molecular fingerprint. For this compound, characteristic absorption bands would confirm the presence of key functional groups. For instance, the N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretches are found above 3000 cm⁻¹, while the C-Cl and C-I stretching vibrations would appear at lower frequencies in the fingerprint region.

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering light off a molecule and analyzing the energy shifts that correspond to vibrational modes. While FT-IR is based on the change in dipole moment, Raman activity depends on the change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the carbon skeleton and the C-I bond, which often yield strong Raman signals.

Interactive Data Table: Expected Vibrational Spectroscopy Data

| Technique | Functional Group | Anticipated Wavenumber (cm⁻¹) |

| FT-IR | N-H Stretch (Amine) | 3300-3500 |

| FT-IR | Aromatic C-H Stretch | >3000 |

| FT-IR / Raman | C-N Stretch | 1250-1350 |

| FT-IR / Raman | C-Cl Stretch | 600-800 |

| FT-IR / Raman | C-I Stretch | 500-600 |

| Note: Specific experimental data for this compound is not available in the surveyed public literature. Values are estimates based on characteristic functional group frequencies. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous determination of a compound's molecular formula. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.

For this compound (C₇H₇ClIN), HRMS can precisely measure the mass of the molecular ion. uni.lu This experimental value can then be compared to the theoretical exact mass calculated from the most abundant isotopes of its constituent elements (carbon, hydrogen, chlorine, iodine, and nitrogen). The close agreement between the experimental and theoretical masses provides strong evidence for the proposed molecular formula.

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 267.93846 |

| [M+Na]⁺ | 289.92040 |

| [M-H]⁻ | 265.92390 |

| [M+NH₄]⁺ | 284.96500 |

| [M+K]⁺ | 305.89434 |

| [M+H-H₂O]⁺ | 249.92844 |

| [M+HCOO]⁻ | 311.92938 |

| [M+CH₃COO]⁻ | 325.94503 |

| [M+Na-2H]⁻ | 287.90585 |

| [M]⁺ | 266.93063 |

| [M]⁻ | 266.93173 |

Data sourced from PubChemLite, predicted using CCSbase. uni.lu

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is particularly well-suited for the analysis of volatile and thermally stable compounds. nih.govnih.gov In the context of this compound, GC-MS serves two primary purposes: purity assessment and the analysis of volatile derivatives.

To assess purity, a sample of the compound is injected into the gas chromatograph, where it is vaporized and separated from any volatile impurities. nih.gov The separated components then enter the mass spectrometer, which provides a mass spectrum for each. The resulting chromatogram will show a major peak corresponding to this compound and smaller peaks for any impurities. The relative area of these peaks can be used to estimate the purity of the sample.

Furthermore, derivatization reactions can be employed to convert non-volatile or thermally labile derivatives of this compound into more volatile compounds suitable for GC-MS analysis. rsc.org This approach expands the applicability of GC-MS to a wider range of related substances.

For derivatives of this compound that are non-volatile or thermally unstable, liquid chromatography-mass spectrometry (LC-MS) is the analytical method of choice. d-nb.info LC-MS separates compounds in the liquid phase before they are introduced into the mass spectrometer. This technique is invaluable for monitoring the progress of chemical reactions involving this compound. By taking small aliquots from the reaction mixture at different time intervals and analyzing them by LC-MS, chemists can track the consumption of reactants and the formation of products, thereby optimizing reaction conditions.

A study comparing GC/MS, GC/MS-MS, and LC/MS-MS for the analysis of aniline (B41778) derivatives in water found that while GC/MS-MS offered high sensitivity, LC/MS-MS had the advantage of requiring no additional sample preparation. researchgate.net However, the study also noted that LC/MS-MS may not be suitable for ortho-chloroaniline derivatives due to lower ion yields compared to their meta- and para-substituted counterparts. d-nb.inforesearchgate.net

X-ray Diffraction Analysis

X-ray diffraction is a powerful technique used to determine the arrangement of atoms within a crystal. The pattern of diffracted X-rays is unique to a specific crystalline structure, providing a "fingerprint" of the compound.

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample, which consists of many small, randomly oriented crystallites. The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle. While PXRD does not provide the same level of structural detail as SCXRD, it is an excellent tool for identifying the crystalline phase of a material and for studying polymorphism. researchgate.net

Polymorphism is the ability of a solid material to exist in more than one crystal form. Different polymorphs of the same compound can have different physical properties, such as melting point, solubility, and stability. For a compound like this compound, PXRD can be used to screen for different polymorphic forms by analyzing samples that have been crystallized under various conditions. Each polymorph will produce a unique PXRD pattern, allowing for their identification and characterization.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in the Solid State

Hirshfeld surface analysis is a sophisticated computational method that provides a quantitative and visual understanding of intermolecular interactions within a crystal. scirp.org By partitioning the crystal electron density, this analysis generates a three-dimensional surface that maps the different non-covalent interactions responsible for the solid-state assembly of this compound.

The Hirshfeld surface is color-coded based on the normalized contact distance (dnorm), which highlights the nature and strength of intermolecular contacts. Red regions on the surface indicate strong interactions where the intermolecular distance is shorter than the sum of the van der Waals radii of the interacting atoms. Blue regions represent weaker contacts with distances longer than the van der Waals radii, and white areas signify contacts at the van der Waals separation distance.

To quantify the contribution of different interactions, two-dimensional fingerprint plots are generated from the Hirshfeld surface. These plots provide a detailed summary of the intermolecular contacts. For organic molecules like this compound, certain types of interactions are predominant. The analysis of similar structures reveals that H···H contacts typically constitute the largest portion of the Hirshfeld surface area. nih.gov Other significant interactions include those involving the halogen atoms, such as I···H and Cl···H contacts, which play a crucial role in the crystal packing. nih.govresearchgate.net The presence of the amino group also allows for the formation of N···H interactions. scirp.org

Table 1: Predominant Intermolecular Contacts Identified Through Hirshfeld Surface Analysis

| Interaction Type | Description |

| H···H | Generally the most frequent interaction in organic crystals. nih.gov |

| I···H/H···I | Significant interactions due to the presence of the iodine atom. |

| Cl···H/H···Cl | Important for the overall crystal packing. |

| C···H/H···C | Weaker interactions contributing to the stability of the structure. |

| N···H/H···N | Hydrogen bonding involving the amine group. scirp.org |

This table is a representation of expected interactions based on the analysis of similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of molecules. By measuring the absorption of UV and visible light, a spectrum is obtained that reveals information about the electronic transitions within the molecule and the extent of electronic conjugation.

For this compound, the UV-Vis spectrum is characterized by absorption bands corresponding mainly to π → π* and n → π* electronic transitions.

π → π transitions:* These are typically high-energy, high-intensity absorptions arising from the excitation of electrons in the π-system of the benzene ring.

n → π transitions:* These lower-energy, lower-intensity absorptions involve the excitation of non-bonding electrons from the lone pairs of the nitrogen, chlorine, and iodine atoms into the π-system.

The substituents on the aniline ring—chloro, iodo, and methyl groups—influence the energy of these transitions, causing shifts in the absorption maxima (λmax) compared to unsubstituted aniline. The amino group acts as a strong auxochrome, significantly affecting the electronic properties and the resulting spectrum.

Elemental Analysis Methodologies for Compositional Verification

Elemental analysis is a fundamental technique for confirming the elemental composition of a pure chemical compound. It provides the percentage by mass of each element, which is then compared to the theoretically calculated values based on the molecular formula.

For this compound (C₇H₇ClIN), the elemental composition is determined through a combination of methods.

Combustion Analysis: This is the standard method for determining the percentages of carbon, hydrogen, and nitrogen. A weighed sample is combusted in a stream of oxygen, converting the elements into gaseous products (CO₂, H₂O, and N₂), which are then quantified.

Halogen Determination: The chlorine and iodine content is typically determined using methods like Schöniger flask combustion followed by titration or ion chromatography.

The experimental results are then compared with the theoretical values to verify the purity and confirm the identity of the compound.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 7 | 84.07 | 31.43% |

| Hydrogen | H | 1.01 | 7 | 7.07 | 2.64% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 13.25% |

| Iodine | I | 126.90 | 1 | 126.90 | 47.44% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.24% |

| Total | 267.50 | 100.00% |

Note: Atomic weights are rounded for this illustrative table.

Computational and Theoretical Investigations of 2 Chloro 6 Iodo 4 Methylaniline

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, enabling the prediction of molecular properties from first principles.

Density Functional Theory (DFT) has emerged as a leading method for the computational study of molecular systems. It offers a balance between accuracy and computational cost, making it well-suited for analyzing molecules of moderate size like 2-chloro-6-iodo-4-methylaniline. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. This involves finding the minimum energy conformation on the potential energy surface.

Furthermore, DFT is extensively used to predict the electronic structure. mdpi.com This includes the distribution of electron density, which is fundamental to understanding a molecule's chemical behavior. Theoretical calculations using methods like B3LYP with a suitable basis set, such as 6-31G(d,p), have been shown to provide geometries and vibrational frequencies that are in good agreement with experimental data for similar chloro-methylaniline compounds. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Substituted Aniline (B41778) (Example Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.402 | C-C-N | 120.5 |

| C-Cl | 1.745 | C-C-Cl | 119.8 |

| C-I | 2.101 | C-C-I | 120.1 |

| N-H | 1.010 | H-N-H | 112.0 |

| C-C (ring) | 1.395 (avg) | C-C-C (ring) | 120.0 (avg) |

Note: This table provides hypothetical, representative data for a substituted aniline based on typical bond lengths and angles. Actual values for this compound would require specific DFT calculations.

While DFT is a powerful tool, other computational methods also provide valuable insights. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net Although computationally more demanding than DFT, they can serve as a benchmark for electronic structure calculations. For related molecules like 2-bromo-6-chloro-4-fluoroaniline, both HF and DFT methods have been used to compute vibrational wavenumbers and optimized geometries. researchgate.net

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations, making them significantly faster. wikipedia.org This speed allows for the study of larger molecular systems or for high-throughput screening. Methods like AM1, PM3, and the more recent PM7 are examples of semi-empirical approaches that can provide a qualitative understanding of the electronic structure and are particularly useful for preliminary conformational searches before employing more rigorous methods. wikipedia.orgnih.gov

Analysis of Electronic Structure and Reactivity Descriptors

From the electronic structure calculated by quantum chemical methods, a variety of descriptors can be derived to predict and explain the chemical reactivity of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. ossila.comresearchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netwikipedia.org

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and prone to chemical reactions. scienceopen.com For this compound, the presence of the electron-donating amino and methyl groups and the electron-withdrawing halogen atoms will significantly influence the energies of the frontier orbitals. DFT calculations are commonly employed to determine these energy levels and the resulting gap. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Energy (eV) |

| HOMO Energy | -5.80 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.60 |

Note: The values in this table are illustrative and represent typical ranges for similar aromatic amines. Specific calculations are needed for this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. scienceopen.com The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Typically, red areas indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. researchgate.net For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the amino group due to its lone pair of electrons, and also influenced by the electronegative chlorine and iodine atoms. The regions around the hydrogen atoms of the amino group and the aromatic ring would exhibit positive potential. This analysis provides a clear, visual guide to the molecule's reactivity towards other charged or polar species.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. aimspress.com It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. This method allows for the quantification of electron delocalization and charge transfer between different parts of the molecule. aimspress.comresearchgate.net

Global and Local Reactivity Indices

Hardness (η) and Softness (S) : Hardness is a measure of resistance to a change in electron distribution. A harder molecule is less reactive, while a softer molecule is more reactive. Softness is the reciprocal of hardness. The presence of multiple halogen atoms (chlorine and iodine) and an electron-donating amino group in this compound suggests a complex interplay. The electronegative halogens would tend to increase hardness, while the amino and methyl groups would increase softness.

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. The presence of electron-withdrawing chloro and iodo substituents would likely result in a significant electrophilicity index for this compound, indicating its susceptibility to attack by nucleophiles.

Local Reactivity Indices , such as Fukui functions , pinpoint the most reactive sites within the molecule. Fukui functions (f(r)) indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron.

For an electrophilic attack, the relevant Fukui function (f-(r)) highlights the sites most prone to losing an electron (nucleophilic centers). In this compound, the amino group and the aromatic ring carbons, particularly those activated by the amino and methyl groups, would be the most probable sites for electrophilic attack.

For a nucleophilic attack, the Fuk-ui function (f+(r)) identifies the sites that can best accommodate an extra electron (electrophilic centers). The carbon atoms attached to the electronegative chlorine and iodine atoms are expected to be the primary sites for nucleophilic attack.

The following table summarizes the expected influence of the substituents on the reactivity of the benzene (B151609) ring in this compound.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| -NH₂ | 1 | Electron-donating (activating) | Directs electrophiles to ortho and para positions |

| -Cl | 2 | Electron-withdrawing (deactivating), ortho, para-directing | Increases electrophilicity of the ring |

| -I | 6 | Electron-withdrawing (deactivating), ortho, para-directing | Increases electrophilicity of the ring |

| -CH₃ | 4 | Electron-donating (activating) | Directs electrophiles to ortho and para positions |

Spectroscopic Property Prediction from Computational Models

Computational models are invaluable for predicting and interpreting spectroscopic data, aiding in the structural confirmation and analysis of molecules like this compound.

Simulated Vibrational Spectra (FT-IR, Raman) for Band Assignment and Confirmation

Theoretical calculations, typically using DFT methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can predict the vibrational frequencies of a molecule. documentsdelivered.com These calculated frequencies, when scaled to correct for anharmonicity and other systematic errors, can be compared with experimental Fourier-transform infrared (FT-IR) and Raman spectra to make definitive assignments of the vibrational modes. documentsdelivered.com

For this compound, the vibrational spectrum would be complex, with characteristic bands for each functional group.

Expected Vibrational Modes for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H (Amino) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Symmetric & Asymmetric Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| N-H (Amino) | Scissoring | 1590 - 1650 |

| C-N | Stretching | 1250 - 1360 |

| C-Cl | Stretching | 600 - 800 |

| C-I | Stretching | 500 - 600 |

Computational analysis of similar molecules, such as 2-chloro-4-methylaniline (B104755), has shown good agreement between observed and calculated frequencies, validating the use of these theoretical methods for spectral analysis. documentsdelivered.com The total energy distribution (TED) analysis from such calculations can further aid in the precise assignment of each vibrational mode. documentsdelivered.com

Theoretical NMR Chemical Shift Predictions for Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. These theoretical predictions serve as a powerful tool for validating experimentally obtained NMR data and resolving any ambiguities in spectral assignment.

For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus.

Expected ¹H NMR Chemical Shift Features:

Aromatic Protons: The protons on the benzene ring will exhibit distinct chemical shifts depending on their proximity to the various substituents. The electron-donating amino and methyl groups will shield nearby protons, shifting them upfield, while the electron-withdrawing chloro and iodo groups will have a deshielding effect, causing a downfield shift.

Amino Protons: The chemical shift of the -NH₂ protons can vary and is often broad, depending on factors like solvent and concentration.

Methyl Protons: The -CH₃ protons will appear as a singlet, with its chemical shift influenced by the electronic nature of the aromatic ring.

Expected ¹³C NMR Chemical Shift Features:

Aromatic Carbons: The carbon chemical shifts will be highly dependent on the attached substituents. Carbons bonded to the electronegative halogens (-Cl, -I) will be significantly deshielded (shifted downfield). The carbon attached to the amino group will also experience a downfield shift, while the methyl-substituted carbon will be shifted upfield relative to unsubstituted benzene.

By comparing the theoretically predicted NMR spectra with experimental data for this compound, a high degree of confidence in the structural assignment can be achieved.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides a window into the energetic and structural details of chemical reactions, allowing for the elucidation of reaction pathways and the characterization of transient species like transition states.

Elucidation of Reaction Pathways and Energy Profiles for Transformations of this compound

For a substituted aniline like this compound, several types of reactions can be envisaged, and computational studies can map out the potential energy surfaces for these transformations. This involves locating the transition states that connect reactants to products and calculating the activation energies.

For instance, in electrophilic aromatic substitution reactions, computational models can predict the preferred sites of attack and the relative activation barriers for substitution at different positions on the aromatic ring. Similarly, for reactions involving the amino group, such as N-alkylation or N-acylation, the reaction pathways can be computationally explored. Studies on the reaction of 4-methyl aniline with hydroxyl radicals have utilized computational methods to determine the key products and reaction kinetics. mdpi.com

Investigation of Solvent Effects and Catalytic Influences on Reaction Mechanisms

Furthermore, the role of catalysts in transformations of this compound can be investigated computationally. For example, in palladium-catalyzed cross-coupling reactions, which are common for halogenated anilines, computational studies can elucidate the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. By modeling the interactions between the substrate, catalyst, and other reagents, a deeper understanding of the catalytic process can be gained, which can aid in the optimization of reaction conditions.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the conformational landscape and dynamic behavior can be inferred from studies on similarly substituted anilines. MD simulations are powerful tools for exploring the rotational and vibrational motions of molecules over time, offering a detailed picture of their flexibility.

For this compound, the primary conformational flexibility arises from the rotation of the amino (-NH2) and methyl (-CH3) groups attached to the benzene ring. The presence of bulky halogen atoms (chlorine and iodine) ortho to the amino group introduces significant steric hindrance, which is expected to influence the preferred orientation of the amino group.

MD simulations on halogenated aromatic compounds have shown that the conformational preferences are a balance between steric repulsion and electronic effects. It is anticipated that the N-H bonds of the amino group will preferentially orient to minimize steric clashes with the adjacent iodine and chlorine atoms. This could lead to a relatively restricted rotational freedom for the amino group compared to unsubstituted aniline.

A hypothetical study could involve simulating the molecule in a box of explicit solvent, such as water or methanol, to observe these interactions directly. The results of such a simulation would likely reveal the key intramolecular and intermolecular interactions that govern the molecule's behavior in solution.

Table 1: Predicted Conformational and Dynamic Properties from Theoretical Considerations

| Molecular Feature | Predicted Behavior | Influencing Factors |

| Amino Group Rotation | Restricted rotation with a preferred orientation to minimize steric hindrance. | Steric bulk of ortho-substituted chlorine and iodine atoms. |

| Methyl Group Rotation | Relatively free rotation. | Lower steric barrier compared to the amino group. |

| Intramolecular Interactions | Potential for weak intramolecular hydrogen bonding between the amino hydrogen and the ortho-halogen, though less likely due to unfavorable geometry. | Electronegativity and size of halogen atoms. |

| Solvation in Polar Solvents | Formation of hydrogen bonds between the amino group and solvent molecules. | Polarity of the solvent and hydrogen bonding capability of the amino group. |

Crystal Structure Prediction and Analysis of Solid-State Interactions

The prediction of the crystal structure of this compound is a complex task that involves searching for the most thermodynamically stable arrangement of molecules in a crystal lattice. While an experimentally determined crystal structure is the gold standard, computational methods can provide valuable predictions about the packing motifs and intermolecular interactions.